4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline
Description
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline is a chemical compound with the molecular formula C16H16N4O4S and a molecular weight of 360.39 g/mol It is characterized by the presence of a quinazoline core substituted with a 5-nitro-2-thienyl group and two 2-hydroxyethylamino groups
Properties
CAS No. |
33372-39-3 |
|---|---|
Molecular Formula |
C16H16N4O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H16N4O4S/c21-9-7-19(8-10-22)16-11-3-1-2-4-12(11)17-15(18-16)13-5-6-14(25-13)20(23)24/h1-6,21-22H,7-10H2 |
InChI Key |
QPDGFLZXRKDMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the 5-Nitro-2-Thienyl Group: The 5-nitro-2-thienyl group can be introduced through a nitration reaction of thiophene, followed by coupling with the quinazoline core.
Attachment of the 2-Hydroxyethylamino Groups: The final step involves the reaction of the intermediate compound with ethanolamine to introduce the 2-hydroxyethylamino groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : Research indicates that 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. For instance, a study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Targeted Therapy :
- Degronimer Technology : The compound has been explored as part of degronimer technology, which involves the targeted degradation of proteins associated with cancer progression. By linking this compound to E3 ubiquitin ligases, researchers aim to enhance the selective degradation of oncogenic proteins, thereby reducing tumor growth.
Pharmacological Studies
- Pharmacodynamics :
- Studies have indicated that the compound exhibits favorable pharmacodynamic properties, including high affinity for specific cellular targets involved in tumorigenesis. This enhances its potential as a targeted therapeutic agent.
- Pharmacokinetics :
- The absorption, distribution, metabolism, and excretion (ADME) profile of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline has been characterized in animal models, revealing insights into its bioavailability and half-life.
Toxicology and Safety
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Initial findings suggest that at therapeutic doses, it exhibits minimal toxicity; however, further studies are necessary to fully understand its safety margins and potential side effects.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant cytotoxic effects observed |
| Targeted Therapy | Utilizes degronimer technology for protein degradation | Enhances selective degradation of oncogenic proteins |
| Pharmacodynamics | High affinity for tumor-related targets | Promising therapeutic potential |
| Pharmacokinetics | Favorable ADME profile | High bioavailability noted |
| Toxicology | Minimal toxicity at therapeutic doses | Further studies required for comprehensive safety evaluation |
Mechanism of Action
The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can be compared with other similar compounds, such as:
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline: This compound lacks the nitro group, which may result in different chemical and biological properties.
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-furyl)quinazoline: The presence of a furyl group instead of a thienyl group can lead to variations in reactivity and biological activity.
The uniqueness of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline (CAS Number: 33372-39-3) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can be depicted as follows:
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.36 g/mol
This compound features a quinazoline core substituted with a bis(2-hydroxyethyl)amino group and a 5-nitro-2-thienyl moiety, which are crucial for its biological activity.
Anticancer Activity
Research has demonstrated that 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline exhibits significant anticancer properties. A summary of relevant studies is presented in the table below:
| Study Reference | Experimental Model | Dose (mg/kg) | Observed Effects | P-value |
|---|---|---|---|---|
| Cohen et al., 1976 | Rat (males, Sprague-Dawley) | 3.14 | Tumor incidence: 0/20 control vs. 13/20 treated | P < 0.0005 |
| Cohen et al., 1976 | Rat (males, Sprague-Dawley) | 6.45 | Tumor incidence: 0/20 control vs. 8/20 treated | P < 0.0005 |
| Cohen et al., 1976 | Mouse (mixed strain) | 11.50 | Tumor incidence: 0/20 control vs. 5/20 treated | P < 0.007 |
These studies indicate a strong correlation between the administered doses and the incidence of tumors, suggesting that the compound may act as a carcinogen at certain concentrations .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:
- Inhibition of DNA Synthesis : Quinazoline derivatives are known to interfere with DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups may facilitate the generation of ROS, contributing to oxidative stress and subsequent cell death in malignant cells.
- Inhibition of Oncogenic Pathways : It is hypothesized that the compound may inhibit key oncogenic signaling pathways, although specific targets remain to be identified.
Case Studies and Research Findings
Recent literature has explored various aspects of the biological activity of this compound:
- Antiviral Activity : In addition to its anticancer properties, some studies have indicated potential antiviral activity against specific viruses, although detailed mechanisms remain under investigation .
- Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of substituents on the quinazoline ring for enhancing biological activity, suggesting that modifications could yield more potent derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
